N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-(3-chlorophenyl)furan-2-yl acrylic acid.
Reaction Conditions: The acrylic acid derivative is then reacted with dimethylamine under controlled conditions to form the intermediate compound.
Final Step: The intermediate is further reacted with 4-methoxybenzoyl chloride to yield the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can be compared with similar compounds:
Similar Compounds: Compounds like N-{(1Z)-3-(tert-butylamino)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide share structural similarities.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-26(2)23(28)20(25-22(27)15-7-9-18(29-3)10-8-15)14-19-11-12-21(30-19)16-5-4-6-17(24)13-16/h4-14H,1-3H3,(H,25,27)/b20-14- |
InChI Key |
ZCNPYYFMWAGWAA-ZHZULCJRSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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